Cas no 2019997-39-6 (1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- SB21908
- 1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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- Inchi: 1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3
- InChI Key: YQOIFKYHCBOVHU-UHFFFAOYSA-N
- SMILES: O1B(C2=CN(C)N=C2C(C)C)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 304
- Topological Polar Surface Area: 36.3
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140206-1.0g |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 1g |
$971.0 | 2023-05-06 | |
Enamine | EN300-140206-10.0g |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 10g |
$4176.0 | 2023-05-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8029-500MG |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 500MG |
¥ 2,864.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8029-10G |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 10g |
¥ 21,450.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8029-100MG |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 100MG |
¥ 1,075.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8029-250MG |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 250MG |
¥ 1,716.00 | 2023-04-04 | |
Chemenu | CM213071-100mg |
3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 97% | 100mg |
$389 | 2023-02-02 | |
Aaron | AR01ADDK-2.5g |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 2.5g |
$2642.00 | 2023-12-14 | |
A2B Chem LLC | AV62412-5g |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95% | 5g |
$3000.00 | 2024-04-20 | |
Enamine | EN300-140206-50mg |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2019997-39-6 | 95.0% | 50mg |
$226.0 | 2023-09-30 |
1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Research Brief on 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2019997-39-6)
The compound 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2019997-39-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of this boronate ester-functionalized pyrazole derivative as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the synthesis of complex bioactive molecules. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it particularly valuable for constructing heterocyclic scaffolds prevalent in pharmaceuticals. A 2023 study in the Journal of Medicinal Chemistry demonstrated its efficacy in generating kinase inhibitor candidates, with improved selectivity profiles compared to traditional aryl halide precursors.
Notably, the propan-2-yl (isopropyl) substitution at the 3-position of the pyrazole ring has been shown to influence both the compound's metabolic stability and target binding affinity. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that this substitution pattern creates optimal steric interactions with the hydrophobic pockets of several disease-relevant protein targets, including inflammatory mediators and oncogenic kinases.
Emerging pharmacological data indicates that derivatives synthesized from this building block exhibit promising activity against resistant strains of Mycobacterium tuberculosis, as reported in a recent ACS Infectious Diseases paper. The boron-containing core appears to facilitate unique interactions with bacterial enzymes, suggesting potential for novel antibiotic development. Concurrently, its application in PET tracer development is being explored due to the favorable nuclear properties of the boron-10 isotope.
From a synthetic chemistry perspective, advances in continuous flow methodologies have significantly improved the safety profile and scalability of producing this sensitive boronic ester. A 2024 Organic Process Research & Development publication detailed an optimized 3-step route achieving 78% overall yield with excellent purity, addressing previous challenges in handling pyrophoric reagents during the key borylation step.
Ongoing structure-activity relationship studies are systematically evaluating modifications to the pyrazole core while preserving the crucial boronate functionality. Preliminary results suggest that subtle changes to the N1-methyl group can dramatically affect cellular permeability without compromising the compound's role in subsequent cross-coupling transformations. These findings position 2019997-39-6 as a privileged structure in fragment-based drug discovery campaigns.
In conclusion, 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a multifaceted tool in modern medicinal chemistry, bridging synthetic utility and inherent bioactivity. Its dual role as both a synthetic intermediate and a pharmacophore template underscores the growing convergence of chemical biology and drug development paradigms. Future research directions likely include expanded applications in targeted protein degradation and the development of boron neutron capture therapy agents.
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